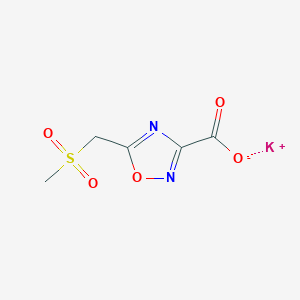

Potassium 5-(methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a potassium salt of an oxadiazole derivative. Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Methanesulfonic acid is an organosulfuric, colorless liquid with the molecular formula CH3SO3H .

Aplicaciones Científicas De Investigación

Photocatalytic Applications

One research direction involves the use of carbon nitrides as photocatalysts in the synthesis of oxadiazole derivatives. For instance, potassium poly(heptazine imide) shows promise as a heterogeneous and recyclable photocatalyst in the visible light-driven oxidative cyclization of N-acylhydrazones to corresponding oxadiazoles. This method utilizes elemental sulfur as an electron scavenger, producing a series of disubstituted oxadiazoles with varying substituents in yields ranging from 42% to 84% (Bogdan Kurpil et al., 2018).

Synthetic Chemistry

Research on oxadiazoles includes exploring their synthesis from various precursors. For example, the condensation of carboxylic acid esters and arylamidoximes in the presence of potassium carbonate facilitates the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles. This process, carried out under solvent-free conditions in a microwave oven, results in good yields and provides an efficient pathway to synthesize these compounds (Carlos Jonnatan Pimentel Barros et al., 2014).

Biological Applications

The biological activity of 1,3,4-oxadiazoles and related structures is a significant area of interest. Some sulfone compounds containing the 1,3,4-oxadiazole moiety have been synthesized and shown to exhibit promising in vitro antibacterial bioactivities against tobacco bacterial wilt. Compounds like 5'c, 5'h, 5'i, and 5'j have demonstrated potential as bactericides for plants, with one compound, in particular, showing a stronger effect than the commercial bactericide Kocide 3000 (Weiming Xu et al., 2012).

Potassium Channel Blocking Activity

The synthesis and evaluation of (4-methanesulfonamidophenoxy)propanolamines have been undertaken to explore their potential as class III antiarrhythmic agents. These compounds have shown to block the channel conducting the delayed rectified potassium current, thereby increasing the cardiac action potential duration without affecting cardiac muscle conduction velocity. Such properties indicate their potential in developing new antiarrhythmic medications (S. Connors et al., 1991).

Mecanismo De Acción

Propiedades

IUPAC Name |

potassium;5-(methylsulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O5S.K/c1-13(10,11)2-3-6-4(5(8)9)7-12-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLBLHVXNNDLKO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=NC(=NO1)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2736099.png)

![N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2736102.png)

![1-((4-chlorophenyl)sulfonyl)-3-(3-ethoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2736105.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-phenylpropyl]amino]ethyl]prop-2-enamide](/img/structure/B2736107.png)

![(5Z)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2736109.png)

![3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736112.png)

![5-chloro-2-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2736117.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]-6-(2-methylphenyl)pyridazin-3-one](/img/structure/B2736118.png)

![(3Ar,6aR)-5-ethyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2736120.png)